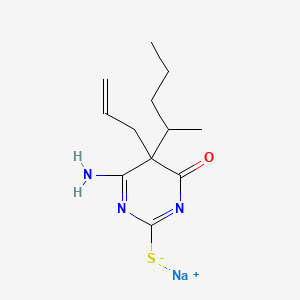
Sodium;4-amino-6-oxo-5-pentan-2-yl-5-prop-2-enylpyrimidine-2-thiolate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium;4-amino-6-oxo-5-pentan-2-yl-5-prop-2-enylpyrimidine-2-thiolate, also known as Sodium Thiopental, is a barbiturate derivative. It is widely recognized for its use as an anesthetic and a “truth serum” in popular culture. This compound has a molecular formula of C11H17N2NaO2S and was first synthesized in the 1930s by Ernest H. Volwiler and Donalee L. Tabern while working for Abbott Laboratories .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Sodium Thiopental involves the reaction of thiourea with ethyl acetoacetate in the presence of sodium ethoxide. This reaction forms the intermediate compound, which is then reacted with 2-bromo-2-methylbutane to yield Sodium Thiopental .
Industrial Production Methods
Industrial production of Sodium Thiopental follows a similar synthetic route but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. The compound is typically produced in a crystalline form and is highly soluble in water .
化学反应分析
Types of Reactions
Sodium Thiopental undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides.
Reduction: It can be reduced to form thiols.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used.
Major Products Formed
Oxidation: Disulfides
Reduction: Thiols
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Sodium Thiopental has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in studies involving the inhibition of neuronal activity.
Medicine: Used as an anesthetic and in the induction of general anesthesia.
Industry: Utilized in the production of other barbiturate derivatives.
作用机制
Sodium Thiopental acts on the gamma-aminobutyric acid (GABA) receptor, enhancing its activity. This results in decreased neuronal activity, leading to sedation and anesthesia. The compound binds to the GABA receptor, increasing the duration of chloride ion channel opening, which hyperpolarizes the neuronal membrane and inhibits action potentials .
相似化合物的比较
Similar Compounds
Sodium Amytal: Another barbiturate used as a sedative and hypnotic.
Phenobarbital: Used as an anticonvulsant and sedative.
Pentobarbital: Used for euthanasia and as a sedative.
Uniqueness
Sodium Thiopental is unique due to its rapid onset of action and short duration of effect, making it ideal for induction of anesthesia. Unlike other barbiturates, it is not used for prolonged sedation due to its rapid redistribution from the brain to other tissues .
属性
分子式 |
C12H18N3NaOS |
|---|---|
分子量 |
275.35 g/mol |
IUPAC 名称 |
sodium;4-amino-6-oxo-5-pentan-2-yl-5-prop-2-enylpyrimidine-2-thiolate |
InChI |
InChI=1S/C12H19N3OS.Na/c1-4-6-8(3)12(7-5-2)9(13)14-11(17)15-10(12)16;/h5,8H,2,4,6-7H2,1,3H3,(H3,13,14,15,16,17);/q;+1/p-1 |
InChI 键 |
DDHBZUHWDGMLKV-UHFFFAOYSA-M |
规范 SMILES |
CCCC(C)C1(C(=NC(=NC1=O)[S-])N)CC=C.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


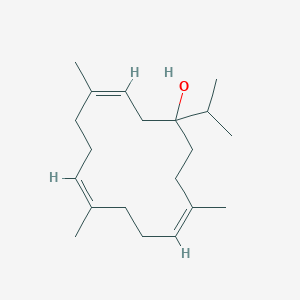
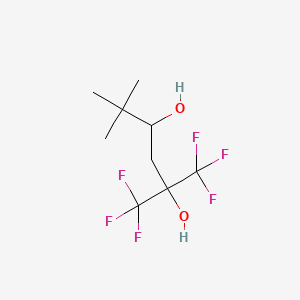

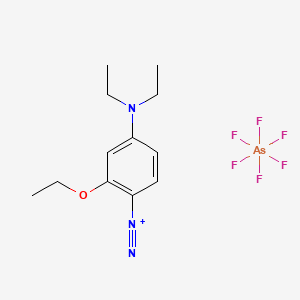
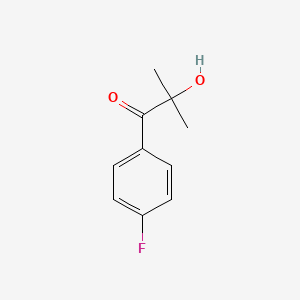
![N-(2,3,4,5-Tetrahydro-3,5-dioxo-1,2,4-triazin-6-yl)Glycine [(3,4-dimethoxyphenyl)methylene]hydrazide](/img/structure/B13420375.png)

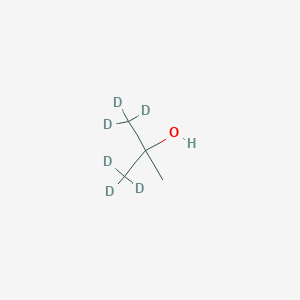
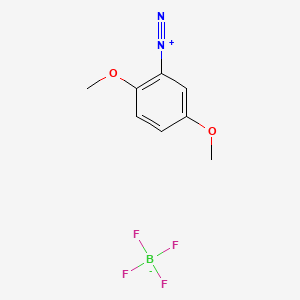
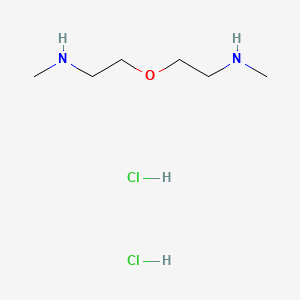
![(2S)-2-[(2S)-2-amino-2-carboxyethyl]-5-oxooxolane-2-carboxylic acid](/img/structure/B13420396.png)
![Methyl [(3-fluorophenyl)methyl]carbamate](/img/structure/B13420402.png)
![[(3aR,6S,6aR)-6-[(4-methoxyphenyl)methoxy]-2,2-dimethyl-5-(methylsulfonyloxymethyl)-6,6a-dihydro-3aH-furo[2,3-d][1,3]dioxol-5-yl]methyl methanesulfonate](/img/structure/B13420412.png)
![Trimethylsilyl (6R,7R)-3-(((5-Methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-8-oxo-7-((trimethylsilyl)amino)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13420416.png)
